molecular formula C13H6ClF6NO B2879403 2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 866152-28-5

2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No.: B2879403
CAS No.: 866152-28-5
M. Wt: 341.64
InChI Key: VVAVDGSGTQVMPF-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine is a fluorinated pyridine derivative with a trifluoromethyl group at the 3-position and a chloro group at the 2-position. The presence of the trifluoromethyl group significantly influences the compound's chemical and physical properties, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Ullmann Reaction: This reaction involves the coupling of 2-chloro-3-(trifluoromethyl)pyridine with 3-(trifluoromethyl)phenol in the presence of a copper catalyst.

  • Nucleophilic Aromatic Substitution: The compound can be synthesized by reacting 2-chloro-3-(trifluoromethyl)pyridine with 3-(trifluoromethyl)phenol under nucleophilic aromatic substitution conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Ullmann reactions or nucleophilic aromatic substitution reactions, optimized for high yield and purity. These methods are scalable and can be adapted for continuous production processes.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or the chloro group.

  • Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and alcohols.

  • Reduction Products: Reduced derivatives, such as trifluoromethylmethanol and chloroalkanes.

  • Substitution Products: Substituted pyridines with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated groups on biological systems.

  • Industry: The compound is used in the production of agrochemicals and functional materials due to its unique physicochemical properties.

Mechanism of Action

The mechanism by which 2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological activities.

Comparison with Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)phenol: Similar in structure but lacks the pyridine ring.

  • 2-Chloro-3-(trifluoromethyl)pyridine: Similar but without the phenoxy group.

Uniqueness: The presence of both the trifluoromethyl group and the phenoxy group in the pyridine ring makes this compound unique compared to its analogs. This combination provides distinct chemical and biological properties that are valuable in various applications.

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF6NO/c14-11-9(13(18,19)20)4-5-10(21-11)22-8-3-1-2-7(6-8)12(15,16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVDGSGTQVMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=C(C=C2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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